2-Pyridinecarbonitrile, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-
Overview
Description
2-Pyridinecarbonitrile, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- is a fascinating chemical compound with diverse applications in scientific research. Its unique structure and properties make it a valuable tool in drug discovery, catalysis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarbonitrile, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- typically involves the reaction of pyridine derivatives with silylating agents under controlled conditions. One common method includes the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarbonitrile, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Halides, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce corresponding amines .
Scientific Research Applications
2-Pyridinecarbonitrile, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate in various therapeutic areas.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 2-Pyridinecarbonitrile, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- exerts its effects involves interactions with molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-pyridinecarbonitrile
- 2-Methyl-1-butanol
- Pyrimidine derivatives
Uniqueness
Compared to similar compounds, 2-Pyridinecarbonitrile, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- stands out due to its unique silyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific reactivity and stability .
Properties
IUPAC Name |
6-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OSi/c1-13(2,3)17(4,5)16-10-12-8-6-7-11(9-14)15-12/h6-8H,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JETHJWJZJXCYCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=NC(=CC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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